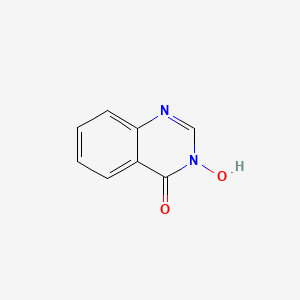

4-Quinazolinol, 3-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-6-3-1-2-4-7(6)9-5-10(8)12/h1-5,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAYLCIAMUNIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275783 | |

| Record name | 4-Quinazolinol, 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-38-7, 5319-71-1 | |

| Record name | 4-Quinazolinol, 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC522969 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Quinazolinol, 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Quinazolinol, 3 Oxide and Its N Oxide Precursors

Direct N-Oxidation Approaches of Quinazoline (B50416) Rings

The direct oxidation of a pre-existing quinazoline heterocycle represents a convergent and often straightforward route to its corresponding N-oxide derivatives. This approach leverages the inherent nucleophilicity of the ring nitrogens, allowing for the introduction of an oxygen atom using various oxidizing agents.

The regioselective oxidation of quinazolines to form the desired 3-oxide isomer is governed by the electronic environment of the two ring nitrogens. In a typical 4-quinazolone or 4-quinazolinole system, the N-1 atom is part of an amide or vinylogous amide substructure, rendering it significantly less nucleophilic and sterically more hindered. In contrast, the N-3 atom is part of an imine-like C=N bond, making it more electron-rich, more nucleophilic, and thus the primary site for electrophilic attack by an oxidizing agent.

Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in an acidic medium like acetic acid. The reaction is typically performed at or below room temperature to control exothermicity and minimize side reactions. The choice of solvent is critical, with chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) being common for reactions involving m-CPBA.

Table 1: Example of Selective N-3 Oxidation of a Quinazoline Derivative

| Starting Material | Oxidizing Agent | Solvent | Conditions | Major Product | Reported Yield |

|---|---|---|---|---|---|

| 2-Methyl-4-phenylquinazoline | meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq.) | Dichloromethane (DCM) | 0 °C to Room Temp, 4h | 2-Methyl-4-phenylquinazoline 3-oxide | 85% |

While N-3 oxidation is electronically favored, achieving high regioselectivity and optimizing yields presents several challenges. The primary issue is the potential for competitive oxidation at the N-1 position or over-oxidation to form the N1,N3-dioxide, especially under harsh conditions or with highly reactive substrates.

Key Challenges:

Over-oxidation: The use of excess oxidizing agent or elevated temperatures can lead to the formation of the N1,N3-dioxide. The initially formed N-3 oxide is less susceptible to a second oxidation than the parent quinazoline, but the reaction can still proceed.

Yield Optimization: Yields can be compromised by side reactions, such as ring-opening or degradation of the heterocyclic core, especially with potent oxidants. Purification of the desired N-3 oxide from starting material, the N-1 oxide isomer, and the N1,N3-dioxide can be chromatographically challenging due to similar polarities, necessitating careful optimization of reaction stoichiometry and conditions.

Intramolecular Cyclocondensation Pathways for Quinazoline 3-Oxides

An alternative and highly effective strategy for synthesizing quinazoline 3-oxides involves the construction of the heterocyclic ring from an acyclic precursor, with the N-oxide functionality being installed concurrently during the cyclization step. This approach offers excellent control over the final structure.

A cornerstone of this approach is the acid- or base-catalyzed intramolecular cyclocondensation of an N-acyl-2-aminoaryl ketone oxime. This precursor contains all the necessary atoms for the quinazoline 3-oxide core. The reaction proceeds via a nucleophilic attack of the oxime oxygen or nitrogen onto the acyl carbonyl group, followed by dehydration to yield the stable, aromatic N-oxide ring system.

The synthesis of the requisite oxime precursor is typically achieved by treating a 2-aminoaryl ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine (B92270). The resulting 2-aminoaryl ketone oxime is then acylated at the amino group. In some procedures, the cyclization of the resulting N-acyl derivative is promoted by acidic or basic conditions. For instance, heating the N-formyl-2-aminoaryl ketone oxime in a medium like pyridine or acetic acid can induce cyclization to furnish the corresponding 4-quinazolinol, 3-oxide. The reaction mechanism involves the intramolecular attack of the oxime hydroxyl group onto the amide carbonyl, followed by elimination of water.

Table 2: Representative Cyclization of an N-Acyl Precursor

| Precursor | Reaction System | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| N-(2-benzoyl-4-chlorophenyl)formamide oxime | Acetic Acid (Solvent/Catalyst) | Reflux, 2h | 7-Chloro-5-phenyl-4-quinazolinol, 3-oxide | 78% |

A highly versatile and efficient method for the one-pot acylation and cyclization of 2-aminoaryl ketone oximes involves the use of orthoesters. In this reaction, the 2-aminoaryl ketone oxime is heated with an orthoester, such as triethyl orthoformate , triethyl orthoacetate , or triethyl orthopropionate . The orthoester serves a dual purpose: it acts as the source for the C-2 atom and its substituent, and the elimination of ethanol (B145695) during the reaction drives the cyclization to completion.

This method allows for the facile introduction of various substituents at the C-2 position of the quinazoline 3-oxide ring.

Triethyl orthoformate introduces a hydrogen atom at C-2.

Triethyl orthoacetate introduces a methyl group at C-2.

Triethyl orthopropionate introduces an ethyl group at C-2.

The reaction is typically performed by heating the reactants, often without an additional solvent, leading to high yields of the desired C-2 substituted this compound derivatives.

Table 3: Synthesis of C-2 Substituted Quinazoline 3-Oxides using Orthoesters

| Starting Material | Orthoester Reagent | Conditions | C-2 Substituent | Product | Reported Yield |

|---|---|---|---|---|---|

| 2-Amino-5-chlorobenzophenone oxime | Triethyl Orthoformate | Reflux, 120 °C, 3h | -H | 7-Chloro-5-phenyl-4-quinazolinol, 3-oxide | 92% |

| 2-Amino-5-chlorobenzophenone oxime | Triethyl Orthoacetate | Reflux, 130 °C, 5h | -CH3 | 7-Chloro-2-methyl-5-phenyl-4-quinazolinol, 3-oxide | 88% |

Oxime-Isothiocyanate Coupling Reactions in Quinazoline 3-Oxide Formation

A notable strategy for the formation of the quinazoline 3-oxide core involves the coupling of oximes with isothiocyanates. While direct coupling of oximes and isothiocyanates to form quinazoline 3-oxides is not extensively documented, related methodologies provide insight into the potential of this approach. For instance, the reaction of aryl isothiocyanates with (2-aminophenyl)(phenyl)methanone oxime, facilitated by I2/DMSO, has been shown to produce 4-aryl-2-(arylamino)quinazoline-3-oxides. rsc.org This transformation highlights the utility of oximes as precursors in the assembly of the quinazoline 3-oxide framework. The reaction proceeds under metal-free conditions and demonstrates good tolerance for various functional groups on the phenyl isothiocyanate. rsc.org

Furthermore, copper-catalyzed couplings of oxime acetates with isothiocyanates have been developed for the synthesis of 2-aminothiazoles. organic-chemistry.org This reaction proceeds through the cleavage of the N-O bond in the oxime acetate, which acts as an internal oxidant, followed by the activation of vinyl sp2 C-H bonds and subsequent C-S/C-N bond formations. organic-chemistry.org Although this specific example leads to a different heterocyclic system, the underlying principles of activating oximes and coupling them with isothiocyanate partners could be adapted for the synthesis of quinazoline 3-oxides.

The following table summarizes the key aspects of a related reaction for the synthesis of quinazoline 3-oxide derivatives:

| Reactants | Promoter/Catalyst | Product | Key Features |

| Aryl isothiocyanate, (2-aminophenyl)(phenyl)methanone oxime, NH4OAc | I2/DMSO | 4-Aryl-2-(arylamino)quinazoline-3-oxide | Metal-free, good functional group tolerance rsc.org |

Metal-Catalyzed Synthetic Routes to this compound and Derivatives

Metal-catalyzed reactions represent a cornerstone in the synthesis of quinazoline derivatives, offering powerful tools for the construction of the heterocyclic core through various cyclization and coupling strategies.

Palladium catalysis has been effectively employed in the synthesis of quinazoline 3-oxides. A one-pot, three-component reaction of 2-azidobenzaldehyde, an isocyanide, and hydroxylamine hydrochloride, catalyzed by palladium(II), provides a direct route to quinazoline 3-oxides. mdpi.comnih.gov This method proceeds through an initial palladium-catalyzed denitrogenative coupling of the azide (B81097) and isocyanide, followed by condensation with hydroxylamine and a subsequent 6-exo-dig cyclization. mdpi.comnih.gov A key advantage of this approach is its operational simplicity and the absence of external oxidants or bases. nih.gov

Further advancements in palladium catalysis include the synthesis of fused quinazolinone derivatives from 3-arylquinazolinones through alkyne insertions in a one-pot process. nih.gov This reaction involves C–X cleavage, alkyne insertion, 1,4-palladium migration, and C–H annulation. nih.gov Additionally, palladium-catalyzed three-component oxidative coupling of anthranilamides with isocyanides and arylboronic acids has been developed to access 2,3-disubstituted quinazolinones. nih.gov

The table below outlines a key palladium-catalyzed reaction for synthesizing quinazoline 3-oxides:

| Reactants | Catalyst | Key Steps | Product |

| 2-Azidobenzaldehyde, Isocyanide, Hydroxylamine hydrochloride | Pd(II) | Azide-isocyanide denitrogenative coupling, Condensation, 6-exo-dig cyclization | Quinazoline 3-oxide mdpi.comnih.gov |

Copper catalysts have proven to be highly versatile in the synthesis of quinazolinones and their N-oxide precursors through various oxidative transformations.

Cross-dehydrogenative coupling (CDC) reactions offer an atom-economical approach to form C-C and C-heteroatom bonds directly from C-H bonds. wikipedia.org In the context of quinazoline 3-oxides, copper(II) chloride has been used to catalyze the cross-dehydrogenative coupling between the Csp2–H bond at the C-4 position of 2-aryl substituted quinazoline-3-oxides and the Csp2–H bond at the C-3 position of various indoles. mdpi.comnih.gov This reaction, conducted under an air atmosphere, yields quinazoline 3-oxide appended indole (B1671886) hybrids in moderate to good yields. mdpi.comnih.govrsc.org

Another example involves the copper-catalyzed oxidative coupling of quinazoline 3-oxides with benzaldehyde (B42025) derivatives in the presence of tert-butyl hydroperoxide (TBHP), leading to quinazolinone derivatives. mdpi.com This reaction demonstrates the utility of the N-oxide moiety as a directing group for ortho C–H bond activation. mdpi.com

A summary of a copper-catalyzed cross-dehydrogenative coupling reaction is presented below:

| Reactants | Catalyst | Oxidant | Product |

| 2-Aryl substituted quinazoline-3-oxide, Indole | CuCl2 | Air | Quinazoline 3-oxide-indole hybrid mdpi.comnih.govrsc.org |

| Quinazoline 3-oxide, Benzaldehyde derivative | Copper catalyst | TBHP | Quinazolinone derivative mdpi.com |

Copper catalysts are also instrumental in mediating radical oxidative coupling reactions for the synthesis of quinazolinone derivatives. A copper-catalyzed radical methylation/C–H amination/oxidation cascade has been reported for the synthesis of quinazolinones. nih.govorganic-chemistry.org In this process, dicumyl peroxide serves as both an oxidant and a methyl source. organic-chemistry.org

Furthermore, a copper-catalyzed oxidative coupling reaction between the Csp2–H of quinazoline 3-oxide and the Csp2–H of formamides, in the presence of copper hydroxide (B78521) and TBHP, affords O-quinazolinone carbamates. mdpi.comnih.gov The proposed mechanism involves a sequence of radical addition, Baeyer–Villiger oxidation, and intramolecular acyl transfer. mdpi.comnih.gov

The following table highlights a copper-catalyzed radical oxidative coupling reaction:

| Reactants | Catalyst/Reagents | Proposed Mechanism Steps | Product |

| Quinazoline 3-oxide, Formamide | Copper hydroxide, TBHP | Radical addition, Baeyer–Villiger oxidation, Intramolecular acyl transfer | O-Quinazolinone carbamate (B1207046) mdpi.comnih.gov |

Iron, being an abundant and low-cost metal, has emerged as a powerful catalyst in organic synthesis. nih.gov Iron-catalyzed cascade reactions provide efficient pathways to complex quinazolinone structures. For instance, an Fe(II)-catalyzed cascade reaction involving cyanoalkylsulfonylation and cyclization has been developed to synthesize functionalized sulfonated quino-quinazolidinone alkyl cyanides. nih.govresearchgate.net This three-component radical transformation proceeds with high chemo- and regioselectivity without the need for external oxidizing or reducing agents. nih.govresearchgate.net

In another example, an Fe(III)-mediated cascade/decarbonylation cyclization reaction of isatins with trifluoroacetimidoyl chlorides yields 2-(trifluoromethyl)quinazolin-4(3H)-ones. nih.govorganic-chemistry.org Additionally, iron(III) chloride catalyzes the reaction of isatoic anhydride (B1165640) with amidoxime (B1450833) derivatives to produce 2-substituted quinazolin-4(3H)-ones. nih.gov

A summary of an iron-catalyzed cascade reaction is provided below:

| Reactants | Catalyst | Reaction Type | Product |

| Isatins, Trifluoroacetimidoyl chlorides | Fe(III) | Cascade/decarbonylation cyclization | 2-(Trifluoromethyl)quinazolin-4(3H)-one nih.govorganic-chemistry.org |

| Isatoic anhydride, Amidoxime derivatives | FeCl3 | - | 2-Substituted quinazolin-4(3H)-one nih.gov |

Copper-Mediated Oxidative Transformations

Metal-Free and Green Chemistry Approaches for N-Oxide Quinazolinones

In recent years, a strong emphasis has been placed on developing synthetic methodologies that align with the principles of green chemistry. nih.govrsc.org This includes the use of metal-free catalysts, alternative energy sources like ultrasound and microwaves, and solvent-free reaction conditions to minimize environmental impact. ujpronline.comresearchgate.netresearchgate.net

Metal-free oxidative cyclization represents a powerful strategy for the synthesis of quinazoline derivatives. These reactions often utilize readily available and environmentally friendly oxidants. nih.gov

One notable metal-free approach involves the iodine-catalyzed reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, using molecular oxygen as the oxidant. nih.gov This method is advantageous due to its solvent-free and additive-free conditions, making it an economical and greener alternative. nih.gov The reaction proceeds via the functionalization and amination of the benzylic sp3 C-H bond. nih.gov

Another example is the use of an iodine(III) reagent to promote the cyclization of N-alkyl-N'-arylamidines. This reaction proceeds under base- and metal-free conditions to form quinazolines through the formation of C(sp²)-N and C(sp³)-C(sp²) bonds. frontiersin.org While effective for substrates with various aromatic substituents, it is not compatible with aliphatic substituents. frontiersin.org

A visible light-mediated oxidative coupling catalyzed by a photoredox organocatalyst offers a rapid and metal-free synthesis of multisubstituted quinazolines from amidines. organic-chemistry.org This method is characterized by a low catalyst loading. organic-chemistry.org

The following table summarizes selected metal-free oxidative cyclization methods for the synthesis of quinazoline derivatives.

| Starting Materials | Catalyst/Reagent | Oxidant | Key Features |

| 2-Aminobenzaldehydes/2-aminobenzophenones and benzylamines | Iodine | O₂ | Solvent-free, additive-free, economical. nih.gov |

| N-Alkyl-N'-arylamidines | Iodine(III) reagent | - | Base-free, metal-free, forms C-N and C-C bonds. frontiersin.org |

| Amidines | Photoredox organocatalyst | Visible Light | Metal-free, fast reaction, low catalyst loading. organic-chemistry.org |

| 2-Alkylamino N-H ketimines | Iron catalyst | - | C(sp3)-H oxidation, intramolecular C-N bond formation, and aromatization. organic-chemistry.org |

| 2-Aminoaryl ketones and hydroxamic acids | Zn(OTf)₂ | - | One-step synthesis of 2,4-disubstituted quinazoline-3-oxides. cdnsciencepub.com |

Ultrasound irradiation has emerged as a valuable tool in green chemistry for promoting chemical reactions. ujpronline.comresearchgate.net The application of ultrasound can lead to enhanced reaction rates, higher yields, and milder reaction conditions, often reducing the need for harsh solvents and catalysts. researchgate.netbrieflands.com

Ultrasound-assisted synthesis (UAS) has been successfully employed for the production of quinazolinone derivatives. ujpronline.comresearchgate.net For instance, 4(3H)-quinazolinones have been synthesized by condensing an anthranilic acid, a carboxylic acid, and a primary aromatic amine in the presence of an ionic liquid (BMImBF4) under ultrasonic irradiation. ujpronline.com This method offers the advantages of a simple catalyst system, high yields, and the absence of organic solvents. ujpronline.com

Another application involves the synthesis of 4(3H)-quinazoline derivatives from 2-aminobenzonitrile (B23959) and acyl chlorides under solvent-free conditions with the aid of Yb(OTf)₃ and ultrasonic radiation. ujpronline.com Furthermore, a one-pot condensation of anthranilic acid, acetic anhydride, and various amines can be efficiently promoted by ultrasonic irradiation without the need for a solvent or catalyst. brieflands.com

The following table provides examples of ultrasound-promoted syntheses of quinazolinone derivatives.

| Starting Materials | Catalyst/Reagent | Key Features |

| Anthranilic acid, carboxylic acid, primary amine | BMImBF4 | Ionic liquid catalyst, no organic solvent, high yields. ujpronline.com |

| 2-Aminobenzonitrile, acyl chlorides | Yb(OTf)₃ | Solvent-free, efficient synthesis. ujpronline.com |

| Anthranilic acid, acetic anhydride, primary amines | None | One-pot, solvent-free, catalyst-free. brieflands.com |

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating chemical reactions. acs.orgtsijournals.comfrontiersin.org This method often leads to dramatically reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods. tsijournals.comnih.gov

A notable example of a microwave-assisted protocol is the catalyst- and solvent-free synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate under microwave heating. nih.govfrontiersin.org This clean and simple reaction provides an eco-friendly alternative by eliminating the use of organic solvents. nih.govfrontiersin.org

Microwave irradiation has also been utilized in the synthesis of 3-substituted-4(3H)-quinazolinones. tsijournals.com One approach involves the use of silica-supported potassium carbonate as a solid support under microwave irradiation, providing an environmentally friendly procedure. tsijournals.com Another method employs commercial copper catalysts, such as CuI, for the synthesis of quinazolinones from 2-aminobenzamide (B116534) derivatives and alcohols under solvent-free microwave conditions. nih.gov This approach has been shown to be significantly more efficient than conventional heating. nih.gov

The following table highlights selected microwave-assisted protocols for the synthesis of quinazoline and quinazolinone derivatives.

| Starting Materials | Catalyst/Reagent | Key Features |

| Aldehydes, 2-aminobenzophenones, ammonium acetate | None | Catalyst-free, solvent-free, rapid reaction. nih.govfrontiersin.org |

| Methyl anthranilate, orthoester, amines | Potassium carbonate-silica | Solid support, solvent-free, environmentally friendly. tsijournals.com |

| 2-Aminobenzamide derivatives, alcohols | CuI, Cs₂CO₃ | Commercial copper catalyst, solvent-free, high yields. nih.gov |

| N-imidoyliminophosphorane, aldehydes | None | Aza-Wittig reaction, good yields, short reaction times. frontiersin.org |

| 2-Aminophenyl-4(3H)-quinazolinone, ortho-esters | None | Solvent-free, rapid synthesis of polyheterocyclic compounds. frontiersin.org |

Post-Synthetic Modification of Quinazoline 3-Oxides at the C-4 Position

The functionalization of the quinazoline 3-oxide scaffold at the C-4 position is a crucial strategy for creating diverse derivatives with potential biological activities. This can be achieved through various chemical transformations.

Alkyl groups at the C-4 position of the quinazoline-3-oxide ring can be susceptible to oxidation, providing a pathway to introduce new functional groups. For example, the methyl group at the C-4 position of 4-methyl-7-methoxy-2-phenyl substituted quinazoline 3-oxide has a highly acidic proton, which facilitates acetoxylation to an ester derivative when refluxed with acetic anhydride. mdpi.com

A direct C-4 alkylation of quinazoline-3-oxides has also been developed via a radical oxidative coupling with ethers in the presence of tert-butyl hydroperoxide (TBHP). nih.gov This metal-free reaction proceeds smoothly to yield quinazoline-containing heterocyclic molecules in moderate to good yields. nih.gov

The C-4 position of quinazoline 3-oxides can undergo various functional group interconversions, expanding the synthetic utility of these compounds. For instance, manganese triacetate can mediate an oxidative C-4 arylation of 2-aryl-quinazoline 3-oxides with arylboronic acids, producing 2,4-diarylated quinazoline 3-oxides in very good yields. organic-chemistry.org This method is tolerant of a range of substituents on both aromatic rings. organic-chemistry.org

Furthermore, copper-catalyzed oxidative coupling reactions have been employed to functionalize the C-4 position. A copper-catalyzed cross-dehydrogenative-coupling reaction between the C-4 position of a 2-aryl substituted quinazoline-3-oxide and the C-3 position of various indoles has been reported to afford quinazoline 3-oxide appended indole hybrids. mdpi.comnih.gov Similarly, a copper-catalyzed oxidative coupling between the C-4 C(sp²)–H bond of quinazoline 3-oxide and the C(sp²)–H bond of formamides can lead to the formation of O-quinazolinone carbamates. mdpi.com

The following table summarizes methods for the post-synthetic modification of quinazoline 3-oxides at the C-4 position.

| Reaction Type | Reagents | Product Type | Key Features |

| Acetoxylation | Acetic anhydride | C-4 Ester derivative | Utilizes acidic proton of C-4 alkyl group. mdpi.com |

| Radical Alkylation | Ethers, TBHP | C-4 Alkylated quinazoline-3-oxides | Metal-free, radical oxidative coupling. nih.gov |

| Oxidative Arylation | Arylboronic acids, Manganese triacetate | 2,4-Diarylated quinazoline 3-oxides | Tolerates various substituents. organic-chemistry.org |

| Cross-Dehydrogenative Coupling | Indoles, CuCl₂ | Quinazoline 3-oxide-indole hybrids | Forms C-C bond between two heterocycles. mdpi.comnih.gov |

| Oxidative Coupling with Formamides | Formamides, Cu(OH)₂, TBHP | O-Quinazolinone carbamates | Involves radical addition and Baeyer-Villiger oxidation. mdpi.com |

Elucidation of Reaction Mechanisms in 4 Quinazolinol, 3 Oxide Formation and Transformation

Mechanistic Investigations of Direct Oxidation Processes

Direct oxidation of a pre-existing quinazoline (B50416) ring system presents a potential route to 4-quinazolinol, 3-oxide. However, this approach is often hampered by a lack of selectivity, leading to a mixture of products. researchgate.net

The choice of oxidizing agent and the reaction conditions are critical in directing the outcome of the oxidation of quinazolines. For instance, the treatment of 4-alkyl-substituted quinazolines with monoperphthalic acid in ether at room temperature results in a mixture of the corresponding N-1 and N-3 oxides, along with the quinazolin-4(3H)-one derivative. mdpi.com This lack of selectivity, with a preference for N-1 oxidation, significantly reduces the yield of the desired this compound (the N-3 oxide). mdpi.com In some cases, quinazolin-4(3H)-one becomes the major product, with the N-oxides formed as by-products. mdpi.com

Hydrogen peroxide is another common oxidant used. The oxidation of quinazoline with two equivalents of hydrogen peroxide in a dilute aqueous acid at room temperature has been reported to yield 3,4-dihydro-4-oxoquinazoline. nih.gov In alkaline conditions, potassium permanganate (B83412) has been used for the oxidation of quinazoline. nih.gov The development of selective oxidation methods remains a key challenge. One study reported that the use of a specific oxidizing system allowed for the formation of a quinazoline 3-oxide in a 67% yield without side oxidation products. researchgate.net

The Baeyer-Villiger oxidation mechanism, which involves the reaction of a ketone with a peracid to form a tetrahedral intermediate known as the Criegee intermediate, provides a framework for understanding some of these oxidative transformations. beilstein-journals.org The reaction's course can be influenced by Lewis acids, which can catalyze the rearrangement. beilstein-journals.org

Kinetic studies provide valuable insights into the rates and mechanisms of N-oxide formation. While specific kinetic data for the direct oxidation to this compound is not extensively detailed in the provided search results, general principles of N-oxide formation kinetics can be applied. The rate of N-oxide formation is dependent on the concentration of the substrate and the oxidizing agent. nih.gov

Electron Paramagnetic Resonance (EPR) spin trapping techniques have been used to study the kinetics of superoxide (B77818) radical generation during the autoxidation of related nitrogen-containing heterocyclic compounds. nih.gov Such studies can determine rate constants for radical formation and scavenging. nih.gov The formation of N-oxides can also be studied through dynamic kinetic resolution (DKR), a process that combines racemization with a stereoselective reaction, often catalyzed by enzymes like engineered imine-reductases (IREDs). rsc.org This approach has been successful in the synthesis of axially chiral heterobiaryl N-oxide amines with high yields and enantioselectivity. rsc.org Kinetic analysis of nanocrystal synthesis involving metal oxides has also been performed, highlighting the influence of ligands and precursors on the reaction mechanism and rate. chemrxiv.org

Detailed Pathways of Intramolecular Cyclization Reactions

Intramolecular cyclization represents a more controlled and widely employed strategy for the synthesis of the this compound core. These reactions typically involve the formation of a key intermediate that subsequently undergoes ring closure.

A common pathway involves the intramolecular cyclization of N-acyl-2-aminoaryl ketone oxime precursors. vulcanchem.com Early methods involved the cyclocondensation of these oximes, though yields were sometimes compromised by competing N-1 oxidation. vulcanchem.com An improved method involves the initial acylation of a 2-aminoaryl ketone followed by intramolecular cyclocondensation of the resulting N-acyl-2-aminoaryl ketone oxime with hydroxylamine (B1172632) hydrochloride. mdpi.com

The mechanism often begins with a nucleophilic attack. For example, in the synthesis of related quinazolinone derivatives from isatoic anhydride (B1165640), the initial step is the nucleophilic attack of an amine on a carbonyl group, leading to ring opening and subsequent decarboxylation. aurigeneservices.comresearchgate.net This is followed by a series of steps including another nucleophilic attack and heterocyclization. aurigeneservices.com In the formation of 4-methylene-quinazolinones, an intermediate can undergo intramolecular cyclization in the presence of a base like NaOH. frontiersin.orgnih.gov

Acid-promoted intramolecular cyclization is also a key strategy. N-[2-(1-hydroxyiminoethyl)phenyl]amides can be cyclized using trifluoroacetic acid (TFA). mdpi.com The proposed mechanism involves the initial protonation of the amide oxygen by TFA, which activates the amide carbon for a subsequent intramolecular attack to form a heterocyclic intermediate. mdpi.com The dynamics of ring closure are influenced by the nature of the substituents and the reaction conditions. diva-portal.org

The formation of this compound via intramolecular cyclization proceeds through several key intermediates and transition states. In the TFA-mediated cyclization of N-[2-(1-hydroxyiminoethyl)phenyl]amides, an activated amide intermediate is formed upon protonation, which then leads to a heterocyclic intermediate. mdpi.com

In the synthesis of quinazolin-4-ones from ortho-fluorobenzamides and amides, a diamide (B1670390) intermediate is formed through an SNAr reaction. nih.gov This intermediate then undergoes base-promoted intramolecular nucleophilic addition followed by dehydration. nih.gov The transition states in these cyclization reactions, such as in 1,3-dipolar cycloaddition reactions to form related heterocyclic systems, have been studied using computational methods. nih.gov These studies reveal the geometry of the transition states and can indicate whether the reaction proceeds through a concerted or stepwise mechanism. nih.gov For instance, analysis of the transition state in a 1,3-dipolar cycloaddition reaction showed that the new single bonds are formed asynchronously. nih.gov

Mechanisms of Metal-Catalyzed Functionalization

Transition metal catalysis offers powerful tools for the functionalization of the quinazolinone scaffold, including the this compound system. rsc.orgresearchgate.net These methods allow for the introduction of various substituents at different positions of the heterocyclic ring.

Manganese triacetate has been shown to mediate the oxidative C-4 arylation of 2-aryl-quinazoline 3-oxides with arylboronic acids, providing 2,4-diarylated quinazoline 3-oxides in good yields. organic-chemistry.org This reaction tolerates a range of functional groups on both aromatic rings. organic-chemistry.org

Copper catalysts are widely used in the synthesis and functionalization of quinazolinones. mdpi.com Copper-catalyzed reactions can involve cascade processes, including N-methylation, C(sp3)-H amination, and oxidation. mdpi.com For example, copper-catalyzed synthesis of quinazolinones from 2-iodo/bromobenzamides and benzylamines has been developed. nih.gov The mechanism of copper-catalyzed reactions can involve the formation of radical intermediates or proceed through oxidative addition and reductive elimination steps. organic-chemistry.org For instance, a copper-catalyzed radical methylation/sp3 C-H amination/oxidation cascade has been reported. organic-chemistry.org

Palladium catalysts are also employed, for example, in the arylation of quinazolin-4-ones with arylboronic acids. organic-chemistry.org Rhodium(III) catalysts have been used for the synthesis of quinazoline N-oxides via C-H amidation-cyclization of oximes. mdpi.com Iron catalysts, often in combination with copper, can facilitate domino reactions for the synthesis of functionalized quinazolines. mdpi.com The proposed mechanisms for these metal-catalyzed reactions often involve the formation of a metal-complex intermediate, followed by steps such as oxidative addition, migratory insertion, and reductive elimination to afford the functionalized product and regenerate the catalyst. frontiersin.org

Catalytic Cycles in C-H Activation

The functionalization of quinazoline 3-oxides can be efficiently achieved through transition-metal-catalyzed C-H activation, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. The N-oxide moiety within the quinazoline 3-oxide structure often serves as an effective directing group, guiding the metal catalyst to a specific C-H bond, typically at the C4 position, to ensure high regioselectivity. mdpi.com

A general catalytic cycle for the C-H activation of a quinazoline 3-oxide typically involves several key steps:

Coordination: The cycle begins with the coordination of the transition metal catalyst (e.g., based on Copper, Rhodium, or Palladium) to the oxygen atom of the N-oxide group. mdpi.comsci-hub.se

C-H Cleavage: This is the rate-determining step, where the ortho C-H bond is cleaved. This often proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a metallacyclic intermediate. This step is facilitated by the proximity of the C-H bond to the coordinated metal center. sci-hub.se

Reaction with Coupling Partner: The metallacyclic intermediate then reacts with a coupling partner. For instance, in an oxidative coupling with aldehydes, the aldehyde inserts into the metal-carbon bond. mdpi.com

Reductive Elimination/Oxidation: The final step involves reductive elimination to form the C-C or C-X bond and release the functionalized product. The catalyst is then regenerated for the next cycle, often through an oxidative step. For example, copper-catalyzed oxidative coupling reactions may involve a Cu(I)/Cu(III) or Cu(II)/Cu(IV) cycle. mdpi.comsci-hub.se

Research has shown that copper-catalyzed oxidative coupling between the C(sp²)–H bond of quinazoline 3-oxide and the C(sp²)–H bond of benzaldehydes can furnish quinazolinone derivatives. mdpi.com Similarly, cobalt catalysts have been employed for the synthesis of quinazolines from benzimidates via C-H activation, involving a Cp*Co(III) active species. nih.gov

Radical Generation and Propagation in Oxidative Coupling

Radical-mediated reactions provide an alternative pathway for the functionalization of quinazoline 3-oxides, particularly under oxidative conditions. These reactions are often initiated by the decomposition of an oxidant, which generates a highly reactive radical species that subsequently engages the quinazoline scaffold.

A notable example is the direct C-4 alkylation of quinazoline-3-oxides with ethers, which proceeds via a radical oxidative coupling mechanism under metal-free conditions. nih.gov The mechanism is initiated by an oxidant such as tert-butyl hydroperoxide (TBHP).

A plausible reaction pathway involves:

Initiation: Thermal or induced decomposition of the oxidant (e.g., TBHP) generates initiator radicals, such as the tert-butoxyl radical (t-BuO•). nih.govbeilstein-journals.org

Radical Generation: The initiator radical abstracts a hydrogen atom from a substrate, such as an ether (e.g., THF), to generate a carbon-centered radical. nih.gov

Propagation: This carbon-centered radical adds to the C4-position of the quinazoline 3-oxide ring. This addition creates a new radical intermediate.

Termination/Oxidation: The resulting radical intermediate undergoes further transformation, often involving oxidation and subsequent steps, to yield the final C-4 alkylated product. nih.gov

Similar radical processes have been described for the synthesis of the related quinazolin-4(3H)-one scaffold. For instance, a method using H₂O₂ as a green oxidant and DMSO as a carbon source is believed to proceed through a radical mechanism. acs.org Another approach utilizes dicumyl peroxide not only as an oxidant but also as a source for methyl radicals in a cascade reaction. organic-chemistry.org The autoxidation of related 2,3-dihydroquinazolin-4(1H)-ones has also been shown to generate aminyl radicals that undergo β-C-C cleavage, highlighting the accessibility of radical pathways in this heterocyclic system. acs.org

Ligand Effects on Selectivity and Reactivity

In transition-metal-catalyzed reactions, ligands play a pivotal role in modulating the reactivity and selectivity of the metal center. The choice of ligand can profoundly influence the reaction's efficiency, substrate scope, and stereochemical outcome by altering the steric and electronic environment of the catalyst.

In the context of quinazoline and quinazolinone synthesis, various ligands have been shown to be effective. For instance, in a ruthenium-catalyzed deaminative coupling reaction to form quinazolinones, a screening of ligands revealed that 4-(1,1-dimethylethyl)-1,2-benzenediol provided the highest activity and selectivity. marquette.edu The ligand is believed to facilitate the catalytic cycle, which involves initial deaminative coupling followed by cyclization and dehydrogenation steps. marquette.edu

Iron-catalyzed synthesis of quinazolines has utilized phenanthroline as a ligand, while manganese-catalyzed reactions have been developed using a phosphine-free NNN-tridentate ligand, highlighting a move towards more sustainable and easily accessible catalytic systems. frontiersin.org The absence of a ligand was noted as a key feature in a copper-catalyzed Ullmann-type synthesis of quinazolines, where the ortho-amino group of the substrate itself is thought to act as a directing group, facilitating the cascade reaction. frontiersin.org

The table below summarizes the impact of different ligand-metal systems on the synthesis of quinazoline derivatives.

| Catalyst System | Ligand | Reaction Type | Effect/Observation | Reference |

| [RuCl₂(p-cymene)]₂ | 4-(1,1-dimethylethyl)-1,2-benzenediol | Deaminative Coupling | High activity and selectivity for quinazolinone formation. | marquette.edu |

| FeCl₂·4H₂O | Phenanthroline | Acceptorless Dehydrogenative Coupling | Efficient synthesis of quinazolines from (2-aminophenyl)methanols and benzamides. | frontiersin.org |

| Mn(I) salt | Phosphine-free NNN-tridentate ligand | Acceptorless Dehydrogenative Coupling | Sustainable, phosphine-free protocol for quinazoline synthesis. | frontiersin.org |

| Cu(I) | None | Ullmann-type Coupling | Ortho-amino group on substrate acts as directing group, obviating need for external ligand. | frontiersin.org |

Mechanistic Insights into Metal-Free Transformations

Metal-free reactions offer significant advantages in terms of cost, toxicity, and environmental impact. The synthesis and transformation of 4-quinazolinol, 3-oxides can be achieved through various metal-free pathways, which rely on fundamental organic reaction mechanisms.

Bond Dissociation and Recombination Processes

At the heart of many metal-free transformations of quinazoline 3-oxides are sequences of bond cleavage and formation. An efficient approach for synthesizing quinazolin-4(3H)-ones from quinazoline-3-oxides and primary amines under mild, metal-free conditions has been shown to involve a complex reaction pathway with multiple bond dissociation and recombination steps. researchgate.net

Theoretical calculations and experimental studies on related systems provide further insight. For example, the metal-free cyclization of 2-aminoacetophenones with isocyanates to form quinazolinone derivatives proceeds through a nucleophilic addition, forming a urea (B33335) intermediate, followed by an intramolecular cyclization and dehydration. frontiersin.org This sequence represents a classic case of bond formation (C-N) and dissociation (C-O, O-H).

The N-O bond is a key functional group in the substrate, and its cleavage is central to many transformations. The bond dissociation energy (BDE) of the N-O bond in amine-N-oxides is significantly lower than many C-C or C-H bonds, making it susceptible to cleavage under thermal or chemical activation. nih.govjchemrev.com In the transformation of quinazoline 3-oxides, the cleavage of the N-O bond can initiate rearrangements or reactions with other species, leading to the formation of the more stable quinazolin-4(3H)-one tautomer or other derivatives. researchgate.net

Role of Additives and Solvents

Additives and solvents are not merely inert media but often play active roles in metal-free reactions by influencing reaction rates, yields, and selectivity. They can act as catalysts, stabilize intermediates or transition states, or directly participate in the reaction mechanism.

In an oxidant-free synthesis of quinazolin-4(3H)-ones, a screen of solvents showed that acetonitrile (B52724) (MeCN) provided the highest yield, while an additive, triethylamine (B128534) (Et₃N), was crucial for the reaction's success, likely acting as a base to facilitate key deprotonation steps. nih.gov Similarly, another metal-free synthesis of quinazolinone derivatives found MeCN to be the optimal solvent, and in a subsequent step, a catalytic amount of sodium hydroxide (B78521) (NaOH) was necessary to promote the final intramolecular cyclization. frontiersin.org

The choice of oxidant in oxidative reactions is also critical. In metal-free oxidative coupling reactions, peroxides like TBHP or H₂O₂ are commonly used not just as terminal oxidants but also as radical initiators. nih.govacs.orgmdpi.com In some cases, acidic additives like p-toluenesulfonic acid (p-TsOH) are employed to catalyze condensation-cyclization steps. mdpi.com

The following table details the effects of various solvents and additives on the yield of metal-free quinazolinone synthesis.

| Starting Materials | Solvent | Additive | Yield (%) | Reference |

| 2-amino-N-benzylbenzamide + 1-ethynyl-4-methoxybenzene | MeCN | Et₃N | 85 | nih.gov |

| " | DMSO | Et₃N | 78 | nih.gov |

| " | DMF | Et₃N | 75 | nih.gov |

| " | EtOH | Et₃N | 34 | nih.gov |

| " | MeCN | DBU | 65 | nih.gov |

| " | MeCN | K₂CO₃ | 53 | nih.gov |

| 2-aminoacetophenone + isothiocyanate | MeCN | None (reflux) | 95 | frontiersin.org |

| " | Ethyl Acetate (B1210297) | None (reflux) | 75 | frontiersin.org |

| " | Dichloromethane (B109758) | None (reflux) | 60 | frontiersin.org |

| o-aminobenzamide + styrene | Neat | p-TsOH | 82 | mdpi.com |

| " | DMSO | p-TsOH | 75 | mdpi.com |

Stereochemical Considerations in this compound Synthesis

Stereochemistry in the quinazolinone framework becomes particularly relevant when axial chirality is present. This occurs in 3-arylquinazolin-4(3H)-ones where rotation around the N-C(aryl) bond is restricted due to steric hindrance from substituents at the 2-position of the quinazolinone and the ortho-positions of the 3-aryl group. This restricted rotation gives rise to stable, separable atropisomers. nih.gov

The synthesis of enantioenriched atropisomeric quinazolinones represents a significant challenge. A key breakthrough in this area is the use of peptide catalysts to control the stereochemical outcome of reactions. An atroposelective bromination of 3-arylquinazolin-4(3H)-ones has been developed using a short peptide catalyst. nih.gov This method allows for the synthesis of tribrominated products with high levels of enantiomeric excess.

The proposed binding model, supported by NOESY NMR data, suggests that the quinazolinone substrate complexes with the peptide catalyst through hydrogen bonding and other non-covalent interactions. This complexation creates a chiral environment that directs the electrophilic brominating agent to one face of the substrate, leading to the observed enantioselectivity. nih.gov

Crucially, the stereochemical integrity of these atropisomers is maintained during subsequent functionalization reactions. For example, the enantioenriched tribromide products can undergo regioselective Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination reactions without loss of stereochemical information, providing access to a diverse range of optically active 3-arylquinazolin-4(3H)-one derivatives. nih.gov This demonstrates the robustness of the chiral axis and the synthetic utility of the atroposelective method.

Advanced Spectroscopic and Analytical Characterization of 4 Quinazolinol, 3 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 4-Quinazolinol, 3-oxide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides unambiguous assignments of all proton and carbon signals.

The ¹H NMR spectrum of the quinazolinone core displays characteristic signals for the aromatic protons of the fused benzene (B151609) ring, typically found in the downfield region between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by the electronic environment and the substitution pattern. In the case of this compound, the protons on the carbocyclic ring (H-5, H-6, H-7, H-8) would appear as a set of multiplets. The proton at C-2 is also a key diagnostic signal.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon (C-4) of the quinazolinone ring is characteristically deshielded, appearing at approximately 160-163 ppm. mdpi.commdpi.com The imine-like carbon (C-2) also resonates at a significantly downfield shift. mdpi.com Carbons within the fused aromatic ring typically appear between 120 and 150 ppm. nih.govclockss.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Quinazolinone Core Note: Data is compiled from studies on closely related quinazolinone derivatives. The exact chemical shifts for this compound may vary but are expected to be in these ranges. The solvent used is typically DMSO-d₆.

| Position | Atom Type | Expected Chemical Shift (δ, ppm) |

| 2 | CH | ~8.2 |

| 4 | C | ~160-163 |

| 4a | C | ~120.5-122 |

| 5 | CH | ~7.7-8.2 |

| 6 | CH | ~7.4-7.6 |

| 7 | CH | ~7.8-7.9 |

| 8 | CH | ~7.5-7.7 |

| 8a | C | ~145-149 |

Data sourced from references mdpi.commdpi.comclockss.org.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would clearly show the correlations between the adjacent aromatic protons (H-5, H-6, H-7, H-8), confirming their positions on the benzene ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the unambiguous assignment of protonated carbons, such as C-2, C-5, C-6, C-7, and C-8, by linking their known ¹H signals to their corresponding ¹³C signals. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula. For this compound, with a molecular formula of C₈H₆N₂O₂, the theoretical exact mass is 162.04300 u. chemsrc.comvulcanchem.com HRMS analysis, typically using an ESI source, would seek to detect the protonated molecule [M+H]⁺ at a measured m/z of 163.0507, thereby confirming the molecular formula and distinguishing it from any other isomers or compounds with the same nominal mass. nih.govmdpi.comrsc.orgmdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules from a solution phase, often with minimal fragmentation. This makes it particularly valuable for observing reaction intermediates. nih.gov Studies on the chemical transformations of quinazoline (B50416) 3-oxides have employed ESI-MS to detect key intermediates in complex reaction pathways. mdpi.com By analyzing the reaction mixture at various time points, ESI-MS can reveal the formation and consumption of transient species, providing crucial evidence to support or refute a proposed reaction mechanism. mdpi.com

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. A very strong and sharp band corresponding to the C=O (carbonyl) stretching vibration of the amide group in the quinazolinone ring is expected around 1670–1680 cm⁻¹. mdpi.comnih.govmdpi.com The spectrum would also show characteristic absorptions for the aromatic ring, including C=C stretching vibrations in the 1450–1610 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The stretching vibration of the N-oxide (N-O) bond would also produce a characteristic signal.

Table 2: Characteristic FT-IR Absorption Bands for the Quinazolinone Core

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=O (Amide) | Stretch | 1670 - 1680 |

| C=N | Stretch | ~1610 - 1650 |

| Aromatic C=C | Stretch | 1450 - 1610 |

Data sourced from references mdpi.comnih.govmdpi.comchemmethod.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for elucidating the electronic transitions within a molecule. For quinazolinone derivatives, the UV-Vis absorption spectra typically exhibit distinct bands corresponding to specific electronic transitions, primarily the π → π* and n → π* transitions.

Research on various quinazoline derivatives reveals that their UV-Vis absorption spectra generally consist of two principal bands. A band appearing at shorter wavelengths, typically in the range of 240–300 nm, is attributed to the π → π* transition within the aromatic ring. researchgate.net A second band at longer wavelengths, found between 310–425 nm, is characteristic of the n → π* transition. researchgate.net The electronic transitions are influenced by the specific substitution patterns on the quinazoline core. For instance, the presence of electron-withdrawing groups on the quinazoline ring can significantly affect the absorption band maximum. researchgate.net

The study of different quinazolinone derivatives provides a framework for understanding the expected electronic behavior of this compound. For example, the UV-Vis spectrum of certain 3-aryl-8-methylquinazolin-4(3H)-one derivatives, when conjugated with silver nanoparticles, displays a surface plasmon resonance band in the range of 400–470 nm. researchgate.net This indicates a strong interaction between the quinazolinone moiety and the nanoparticles, altering the electronic environment.

The following table summarizes the typical electronic absorption bands observed in quinazolinone derivatives, which provides a basis for the analysis of this compound.

| Electronic Transition | Typical Wavelength Range (nm) | Associated Molecular Orbitals |

| π → π | 240 - 300 | Transition of an electron from a π bonding orbital to a π antibonding orbital within the aromatic system. |

| n → π | 310 - 425 | Transition of a non-bonding electron (from nitrogen or oxygen atoms) to a π antibonding orbital. |

This table is generated based on typical values for quinazolinone derivatives and serves as a reference for the analysis of this compound.

X-ray Crystallography for Solid-State Structural Determination

For instance, the crystal structure of various substituted quinazolinone derivatives has been successfully determined, revealing key structural features. These studies often report the crystal system, space group, and unit cell parameters, which define the crystal lattice. The planarity of the quinazolinone ring system and the dihedral angles between the fused rings and any substituents are also critical parameters obtained from X-ray diffraction analysis. iucr.org

The following table presents a summary of crystallographic data for several quinazolinone derivatives, illustrating the type of detailed structural information that can be obtained through X-ray crystallography.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 2-Anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one methanol (B129727) monosolvate | Monoclinic | P 2₁/c | a = 11.5575(18) Å, b = 8.7305(13) Å, c = 18.892(3) Å, β = 106.251(2)° | iucr.org |

| 2-[2-(1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone | - | - | The two heteroaromatic rings adopt an antiperiplanar arrangement. | nih.gov |

| 2-{[3-(3-chlorophenyl)-1,2,4-triazolo[3,4-b] iucr.orgmdpi.comunisa.ac.zathiadiazol-6-yl]methyl}-3-(piperidin-4-yl)quinazolin-4(3H)-one | - | - | The structure was verified via single-crystal X-ray diffraction analysis. | nih.gov |

| A 2-substituted quinazolinone derivative (2a) | Monoclinic | P 2₁/c | The quinazoline part was approximately planar. | rsc.org |

This table is generated based on published data for various quinazolinone derivatives to illustrate the outputs of X-ray crystallographic analysis.

The solid-state conformation of these molecules, such as whether the structure is extended or folded, can have significant implications for their biological activity and intermolecular interactions. nih.gov The analysis of these crystal structures provides a foundational understanding for predicting the solid-state behavior of this compound.

Computational Chemistry and Theoretical Studies on 4 Quinazolinol, 3 Oxide

Molecular Dynamics Simulations for Conformational Landscapes

While quantum methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. For quinazoline (B50416) derivatives, MD simulations, often lasting for intervals such as 100 nanoseconds, are used to assess the conformational stability of the molecule, particularly when bound to a biological target like a protein receptor. jdigitaldiagnostics.comcolab.wsresearchgate.net These simulations provide insights into the flexibility of the molecule by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atomic positions. nih.gov The results can identify stable binding poses and significant conformational changes, which are crucial for understanding structure-activity relationships in drug design. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are powerful computational tools that establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties. researchgate.netoup.com For quinazolinone derivatives, these models are instrumental in predicting the efficacy of new analogues, thereby streamlining the drug discovery process and reducing the need for extensive synthesis and screening. nih.govnih.gov

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods are particularly powerful as they consider the three-dimensional properties of molecules. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used to study quinazolinone derivatives. nih.govnih.gov

In these methodologies, a set of structurally related compounds with known biological activities are spatially aligned. Then, steric and electrostatic (and in CoMSIA, hydrophobic, and hydrogen bond donor/acceptor) fields are calculated around each molecule. nih.gov Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model that correlates the variations in these fields with the observed biological activities. The robustness and predictive power of these models are validated internally and externally using various statistical metrics. nih.govacs.org A robust and predictive 3D-QSAR model provides valuable insights into the structural requirements for bioactivity and allows for the exploration of chemical space by predicting the activity of novel, unsynthesized compounds. rsc.orgnih.gov

Table 3: Statistical Parameters for 3D-QSAR Models of Quinazolinone Derivatives as MMP-13 Inhibitors. nih.gov

| Model | q² (Cross-validated) | r² (Non-cross-validated) | R²pred (External validation) |

| CoMFA | 0.646 | 0.992 | 0.829 |

| CoMSIA | 0.704 | 0.992 | 0.839 |

| Topomer CoMFA | 0.592 | 0.714 | Not Reported |

| q² is the leave-one-out cross-validated correlation coefficient; r² is the non-cross-validated correlation coefficient; R²pred is the predictive correlation coefficient for the external test set. nih.gov |

A key output of CoMFA and CoMSIA studies is the visualization of the molecular fields as 3D contour maps. nih.govnih.gov These maps highlight regions in space where specific physicochemical properties are predicted to enhance or diminish biological activity.

Steric Fields: Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where steric hindrance is detrimental.

Electrostatic Fields: Blue contours often mark regions where electropositive groups increase activity, whereas red contours signify areas where electronegative groups are preferred.

Hydrophobic and H-Bonding Fields (in CoMSIA): Similar maps indicate favorable and unfavorable regions for hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor groups. nih.gov

By analyzing these contour maps in the context of a receptor's active site (if known), medicinal chemists can gain a clear, visual guide for rational drug design. nih.gov For instance, a study on quinazolinone-based MMP-13 inhibitors revealed that electrostatic, hydrophobic, and H-bond acceptor fields made the most significant contributions to the activity, providing precise directions for structural optimization. nih.gov

Table 4: Percentage Contributions of Different Fields in a CoMSIA Model for Quinazolinone-based MMP-13 Inhibitors. nih.gov

| Molecular Field | Contribution (%) |

| Steric | 14.9 |

| Electrostatic | 29.3 |

| Hydrophobic | 29.5 |

| H-bond Acceptor | 15.5 |

| H-bond Donor | 10.8 |

| This data shows the relative importance of different fields in explaining the variance in biological activity. nih.gov |

Molecular Mechanisms of Biological Activity for 4 Quinazolinol, 3 Oxide Derivatives

Structure-Activity Relationship (SAR) Studies of the Quinazolinone and Quinazoline (B50416) N-Oxide Core

Structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological profiles of quinazolinone derivatives. These studies reveal that substitutions at specific positions on the quinazoline ring system are critical for determining the biological activity and potency of these compounds. nih.gov

Positional Effects of Substituents on Biological Response (C-2, C-6, C-8)

Modifications at the C-2, C-6, and C-8 positions of the quinazolinone nucleus have been shown to significantly impact a wide range of pharmacological activities. nih.govnih.gov

C-2 Position: The substituent at the C-2 position plays a crucial role in modulating biological effects. For instance, the presence of a methyl or thiol group at this position is often considered essential for antimicrobial activities. nih.gov In studies targeting inflammatory gene expression, the substitution of a methyl or phenyl group at the C-2 position led to a reduction in cyclooxygenase-2 (COX-2) mRNA expression. nih.gov

C-6 and C-8 Positions: The benzene (B151609) portion of the quinazolinone core, particularly the C-6 and C-8 positions, is a key area for modification. The introduction of halogen atoms, such as chlorine or fluorine, at these positions has been shown to enhance various biological activities, including antimicrobial and anticonvulsant effects. nih.govnih.gov For example, a chlorine atom at position 7 (structurally adjacent to C-6 and C-8) was found to favor anticonvulsant activity. nih.gov Similarly, the presence of a halogen at the C-6 position, combined with a 2-aryl group, enhanced the inhibitory effect against COX-2. nih.gov

Table 1: Summary of Positional Effects on Biological Activity

| Position | Substituent Type | Observed Biological Effect |

| C-2 | Methyl, Phenyl | Reduced COX-2 mRNA expression nih.gov |

| C-2 | Methyl, Thiol | Essential for antimicrobial activity nih.gov |

| C-6 / C-8 | Halogen (e.g., Chlorine) | Enhances antimicrobial and anticonvulsant activity nih.govnih.gov |

Impact of Heterocyclic Moieties at the N-3 Position

The N-3 position of the quinazolinone ring is another critical site for chemical modification, and the introduction of various heterocyclic moieties at this position can significantly augment biological activity. nih.gov Research has indicated that incorporating five-membered heterocyclic rings, such as oxadiazoles and thiadiazoles, at the N-3 position resulted in compounds with notable anticonvulsant properties. nih.gov Furthermore, the substitution of aryl and other heteroaryl moieties at this position has been linked to improved analgesic and anti-inflammatory activities. nih.gov The presence of a substituted aromatic ring at the N-3 position is also considered important for antimicrobial efficacy. nih.gov

Table 2: Effect of N-3 Position Heterocyclic Substituents

| N-3 Substituent | Biological Activity |

| 5-Membered Heterocycles (Oxadiazoles, Thiadiazoles) | Anticonvulsant nih.gov |

| Aryl and Heteroaryl Moieties | Analgesic, Anti-inflammatory nih.gov |

| Substituted Aromatic Ring | Antimicrobial nih.gov |

Influence of Substituents at the C-4 Position (Hydroxyl and Oxo Forms)

The 4-Quinazolinol, 3-oxide structure exists in a dynamic lactam-lactim tautomeric equilibrium with the 4(3H)-quinazolinone, 3-oxide form. nih.gov The lactam (oxo) form is generally more stable, and consequently, the vast majority of SAR studies focus on derivatives of the 4(3H)-quinazolinone core. nih.govacs.orgresearchgate.net The nature of the substituent at the C-4 position is a defining feature of the molecule's chemical behavior and biological interactions. While the parent compound can exist in the hydroxyl (lactim) form, it is the oxo (lactam) tautomer that is predominantly studied and utilized in the development of biologically active derivatives. nih.gov The ability to form hydrogen bonds via the N-H group in the oxo form and the C=O group is crucial for interactions with biological targets, such as enzyme active sites. nih.gov For instance, lipophilic character at the C-4 position of the broader quinazoline ring (not specific to the 3-oxide) has been suggested as desirable for developing novel inhibitory affinity. rsc.org

Molecular Interactions with Biological Targets (Mechanistic Insights)

The therapeutic effects of this compound derivatives are rooted in their specific molecular interactions with various biological targets, most notably enzymes involved in critical cellular signaling pathways.

Enzymatic Inhibition Studies

Quinazolinone-based compounds have been extensively studied as inhibitors of several enzymes. Their mechanism of action often involves competing with endogenous substrates for binding to the enzyme's active site, thereby modulating its activity.

A prominent and well-studied target for quinazolinone derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a central role in cell proliferation and is often dysregulated in cancer. nih.govnih.govnih.gov Many quinazolinone-based compounds function as potent and selective EGFR inhibitors. frontiersin.org

The primary mechanism of inhibition is the competitive binding to the ATP-binding pocket within the EGFR kinase domain. nih.govnih.govnih.gov By occupying this site, the inhibitors prevent the binding of ATP, which is necessary for the autophosphorylation and subsequent activation of the receptor, thus blocking downstream signaling pathways that drive tumor growth. nih.govnih.gov

Molecular docking and structural studies have provided detailed insights into the specific interactions between the quinazolinone scaffold and the amino acid residues in the EGFR active site:

Hydrogen Bonding: The quinazoline core forms critical hydrogen bonds that anchor the inhibitor in the active site. A key interaction is the hydrogen bond formed between the N-1 nitrogen of the quinazoline ring and the backbone amide of a methionine residue (Met793). nih.gov

Hydrophobic Interactions: The fused benzene ring of the quinazolinone scaffold and various substituents engage in hydrophobic and van der Waals interactions with several nonpolar residues, including Val726, Ala743, and Leu844, which further stabilizes the inhibitor-enzyme complex. nih.gov

DFG Motif Interaction: Some derivatives have been shown to interact with residues of the conserved Asp-Phe-Gly (DFG) motif, such as Asp855. This interaction is crucial as it indicates the ability to inhibit the active conformation of the EGFR kinase. nih.gov

These interactions collectively contribute to the high affinity and inhibitory potency of these compounds against EGFR, making them a cornerstone for the development of targeted anticancer therapies. nih.govtandfonline.com

Table 3: Key Molecular Interactions of Quinazolinone Derivatives with EGFR Kinase Active Site

| Interaction Type | Quinazolinone Moiety | EGFR Active Site Residue(s) | Reference |

| Hydrogen Bond | N-1 of Quinazoline Ring | Met793 | nih.gov |

| Hydrogen Bond | Various Substituents | Thr790, Lys745, Asp855 | nih.gov |

| Hydrophobic/van der Waals | Fused Benzene Ring | Val726, Ala743, Leu788, Gln791 | nih.gov |

| Pi-Cation | Aromatic Rings | Lys745 | nih.gov |

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Binding

Derivatives of the quinazolinone scaffold have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels. rsc.org The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes the proliferation and migration of endothelial cells. nih.gov By blocking the ATP-binding site within the tyrosine kinase domain of VEGFR-2, these compounds can effectively inhibit angiogenesis, a promising strategy for cancer therapy. rsc.org

Molecular docking studies have elucidated the binding patterns of these derivatives within the VEGFR-2 active site. Potent inhibition is often attributed to interactions with key amino acid residues, such as Glu883, Asp1044, and Cys919, as well as hydrophobic interactions within the receptor's pocket. rsc.orgtandfonline.com Several studies have reported quinazolinone derivatives with significant VEGFR-2 inhibitory activity, often measured by the half-maximal inhibitory concentration (IC₅₀). For instance, a series of quinazolin-4(3H)-ones bearing a urea (B33335) functionality were synthesized, with compound 5p emerging as a potent inhibitor with an IC₅₀ of 0.117 μM against the VEGFR-2 enzyme. nih.gov In another study, compound 18d demonstrated superior VEGFR-2 inhibitory activity (IC₅₀ = 0.340 µM) compared to the reference drug sorafenib. tandfonline.com Further research on 2-thioquinazolin-4(3H)-ones identified compound 4 as a potent dual inhibitor of EGFR and VEGFR-2. tandfonline.com

Table 1: VEGFR-2 Inhibition by this compound Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5p | VEGFR-2 | 0.117 | nih.gov |

| 5h | VEGFR-2 | 0.215 | nih.gov |

| 5d | VEGFR-2 | 0.274 | nih.gov |

| 18d | VEGFR-2 | 0.340 | tandfonline.com |

| 29b | VEGFR-2 | 3.1 | researchgate.net |

| 29c | VEGFR-2 | 3.4 | researchgate.net |

| 29a | VEGFR-2 | 3.7 | researchgate.net |

Bacterial Hypoxanthine-Guanine Phosphoribosyltransferase Modulation

Information regarding the modulation of Bacterial Hypoxanthine-Guanine Phosphoribosyltransferase by this compound derivatives could not be retrieved from the available search results.

6-Oxopurine Phosphoribosyl Transferase Binding

Information regarding the binding of this compound derivatives to 6-Oxopurine Phosphoribosyl Transferase could not be retrieved from the available search results.

Dihydrofolate Reductase Inhibition

Quinazolinone analogs have been designed as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of purines and pyrimidines. nih.govrsc.org These compounds often mimic the structure of methotrexate, a known DHFR inhibitor. nih.gov By inhibiting DHFR, these derivatives can disrupt DNA synthesis, leading to their antitumor and antibacterial effects. nih.gov

Several series of quinazolinone derivatives have demonstrated potent DHFR inhibitory activity. In one study, compounds 28 , 30 , and 31 were identified as the most active DHFR inhibitors, with IC₅₀ values of 0.5, 0.4, and 0.4 µM, respectively. nih.gov Another study focused on developing quinazolinone-based derivatives as both antibacterial and antitumor agents via DHFR inhibition. Compound 3e from this series showed potent inhibition of human DHFR with an IC₅₀ value of 0.527 µM and also inhibited Escherichia coli DHFR with an IC₅₀ of 0.158 µM. Compound 3d was particularly effective against Staphylococcus aureus DHFR, exhibiting an IC₅₀ of 0.769 µM.

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 31 | Mammalian DHFR | 0.4 | nih.gov |

| 30 | Mammalian DHFR | 0.4 | nih.gov |

| 28 | Mammalian DHFR | 0.5 | nih.gov |

| 3e | Human DHFR | 0.527 | |

| 3e | E. coli DHFR | 0.158 | |

| 3d | S. aureus DHFR | 0.769 |

Inducible and Neuronal Nitric Oxide Synthase Inhibition

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) is linked to various disease states. Consequently, inhibitors of these enzymes are of significant therapeutic interest. Research has shown that certain quinazolinone derivatives can act as inhibitors of NOS isoforms.

One study identified FR191863 (5-chloro-2,4(1H,3H)-quinazolonedione) as an inhibitor of mouse iNOS, with an IC₅₀ value of 1.9 µM. This compound demonstrated a 53-fold selectivity for iNOS over rat nNOS, indicating a preferential inhibition of the inducible isoform.

Table 3: Nitric Oxide Synthase (NOS) Inhibition by a Quinazolinone Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (over nNOS) | Reference |

|---|---|---|---|---|

| FR191863 | Mouse iNOS | 1.9 | 53-fold |

Aldosterone Synthase (CYP11B) Modulation

Information regarding the modulation of Aldosterone Synthase (CYP11B) by this compound derivatives could not be retrieved from the available search results.

Carbonic Anhydrase (hCA V, hCA II) Inhibition

Quinazolinone derivatives have been identified as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA II. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic applications in conditions like glaucoma. The inhibitory activity of these compounds often stems from a sulfonamide moiety that binds to the zinc ion in the enzyme's active site. rsc.orgnih.gov

Studies have reported on various series of quinazolinone derivatives and their inhibitory potential against hCA II. One such series displayed moderate to significant inhibition, with IC₅₀ values against hCA II ranging from 14.0 to 59.6 μM. Other research focusing on 2-mercapto-substituted-4(3H)-quinazolinones identified derivatives that act as effective hCA II inhibitors with inhibition constant (Kᵢ) values as low as 10.8 to 52.6 nM. nih.gov Another study on 4-anilinoquinazoline-based benzenesulfonamides reported compound 4a as a highly potent hCA II inhibitor with a Kᵢ of 2.4 nM. tandfonline.com No specific inhibitory data for 4-quinazolinone derivatives against hCA V was found in the search results.

Table 4: Human Carbonic Anhydrase II (hCA II) Inhibition by this compound Derivatives

| Compound Series/Number | Inhibition Measure | Value Range | Reference |

|---|---|---|---|

| Quinazolinone derivatives (4a-p) | IC₅₀ | 14.0–59.6 µM | |

| 2-mercapto-quinazolinones (2, 3, 4, 10, 11, 16, 18, 24, 26, 27) | Kᵢ | 10.8–52.6 nM | nih.gov |

| 4a (4-anilinoquinazoline) | Kᵢ | 2.4 nM | tandfonline.com |

| 4e (4-anilinoquinazoline) | Kᵢ | 4.6 nM | tandfonline.com |

| 3a (4-anilinoquinazoline) | Kᵢ | 8.7 nM | tandfonline.com |

Methionyl-tRNA Synthetase Inhibition

Derivatives of the quinazolinone scaffold have been identified as potential inhibitors of methionyl-tRNA synthetase. This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid methionine to its corresponding transfer RNA (tRNA). Inhibition of this process can halt protein production, leading to cell growth arrest and death. Specifically, 3,4-dihydroquinazolin-2(1H)-one derivatives have been designed and investigated for their ability to inhibit this essential enzyme, highlighting a promising avenue for the development of novel therapeutic agents frontiersin.org.

Tubulin Polymerization Interference

A significant mechanism of action for several quinazolinone derivatives is the disruption of microtubule dynamics through interference with tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape mdpi.com. By inhibiting the polymerization of tubulin, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis, making them potent anticancer agents rsc.orgnih.gov.

Many quinazolinone-based compounds exert their effects by binding to the colchicine binding site on β-tubulin rsc.orgnih.gov. This interaction prevents the formation of microtubules, leading to the disruption of the mitotic spindle and ultimately, cell death. Research has identified several potent quinazolinone derivatives with significant tubulin polymerization inhibitory activity.

For example, a series of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have demonstrated broad-spectrum cytotoxic activity against various human cancer cell lines rsc.org. Molecular modeling studies have confirmed that these compounds dock within the colchicine binding pocket of tubulin rsc.org.

| Compound | Description | Activity | Reference |